2-(2-methoxyethylamino)-N-(3-methoxypropyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methoxyethylamino)-N-(3-methoxypropyl)benzenesulfonamide, also known as EMA401, is a small molecule drug that has been developed as a potential treatment for chronic pain. Chronic pain is a major health problem that affects millions of people worldwide, and current treatments are often ineffective or associated with significant side effects. EMA401 has shown promise in preclinical and early clinical studies, and its mechanism of action is distinct from existing pain medications.
作用機序
2-(2-methoxyethylamino)-N-(3-methoxypropyl)benzenesulfonamide acts by inhibiting the activity of a specific subtype of the P2X3 receptor, which is involved in the transmission of pain signals in the nervous system. By blocking this receptor, 2-(2-methoxyethylamino)-N-(3-methoxypropyl)benzenesulfonamide reduces the transmission of pain signals and can alleviate chronic pain.
Biochemical and Physiological Effects:
2-(2-methoxyethylamino)-N-(3-methoxypropyl)benzenesulfonamide has been shown to have a favorable safety profile in preclinical and clinical studies. It is well-tolerated and does not appear to produce significant side effects. In addition to its pain-relieving effects, 2-(2-methoxyethylamino)-N-(3-methoxypropyl)benzenesulfonamide has been shown to have anti-inflammatory properties and may have potential in treating other conditions associated with inflammation.
実験室実験の利点と制限
2-(2-methoxyethylamino)-N-(3-methoxypropyl)benzenesulfonamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and modified, allowing for the development of analogs with improved properties. It has a well-defined mechanism of action and has been extensively studied in preclinical models. However, one limitation of 2-(2-methoxyethylamino)-N-(3-methoxypropyl)benzenesulfonamide is that its efficacy may be limited to certain types of chronic pain, and further studies are needed to determine its potential for treating other types of pain.
将来の方向性
There are several potential future directions for research on 2-(2-methoxyethylamino)-N-(3-methoxypropyl)benzenesulfonamide. One area of interest is the development of analogs with improved pharmacological properties, such as increased potency or longer duration of action. Another area of interest is the investigation of 2-(2-methoxyethylamino)-N-(3-methoxypropyl)benzenesulfonamide in combination with other pain medications, to determine whether it can enhance the efficacy of existing treatments. Finally, further studies are needed to determine the potential of 2-(2-methoxyethylamino)-N-(3-methoxypropyl)benzenesulfonamide for treating other types of chronic pain, such as cancer-related pain or fibromyalgia.
合成法
2-(2-methoxyethylamino)-N-(3-methoxypropyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The synthesis starts with the reaction of 2-chloroethylamine hydrochloride with sodium methoxide to yield 2-methoxyethylamine. This intermediate is then reacted with 3-methoxypropylamine to yield the primary amine precursor. The final step involves the reaction of the primary amine with benzenesulfonyl chloride to yield 2-(2-methoxyethylamino)-N-(3-methoxypropyl)benzenesulfonamide.
科学的研究の応用
2-(2-methoxyethylamino)-N-(3-methoxypropyl)benzenesulfonamide has been extensively studied in preclinical models of chronic pain, including animal models of neuropathic pain and inflammatory pain. In these studies, 2-(2-methoxyethylamino)-N-(3-methoxypropyl)benzenesulfonamide has been shown to reduce pain behaviors and improve quality of life measures. Early clinical studies in humans have also shown promising results, with 2-(2-methoxyethylamino)-N-(3-methoxypropyl)benzenesulfonamide demonstrating efficacy in reducing pain in patients with post-herpetic neuralgia and diabetic neuropathy.
特性
IUPAC Name |
2-(2-methoxyethylamino)-N-(3-methoxypropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4S/c1-18-10-5-8-15-20(16,17)13-7-4-3-6-12(13)14-9-11-19-2/h3-4,6-7,14-15H,5,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPSGRKNIBURMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNS(=O)(=O)C1=CC=CC=C1NCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyethylamino)-N-(3-methoxypropyl)benzenesulfonamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。